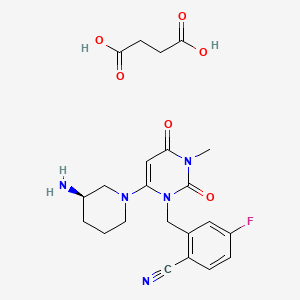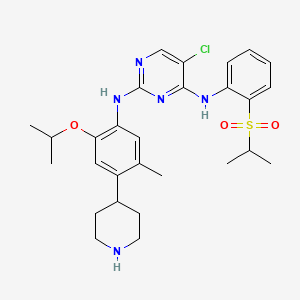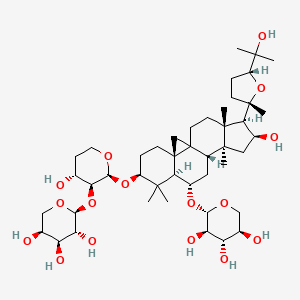
askendoside D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Askendoside D is a triterpene glycoside isolated from the roots of the plant Astragalus stipulosus Boriss. It belongs to the cycloartane series of glycosides and has the molecular formula C₄₅H₇₄O₁₇. This compound is known for its complex structure, which includes multiple sugar moieties attached to a cycloartane aglycone.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of askendoside D typically involves extraction from the roots of Astragalus stipulosus Boriss. The process includes:
Extraction: The roots are dried and ground into a fine powder. The powder is then subjected to solvent extraction using methanol or ethanol.
Purification: The crude extract is purified using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Isolation: The purified compound is isolated and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods:
化学反应分析
Types of Reactions: Askendoside D undergoes various chemical reactions, including:
Hydrolysis: Acidic or enzymatic hydrolysis can break down the glycosidic bonds, yielding the aglycone and sugar moieties.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid or β-glucuronidase enzyme.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products:
Hydrolysis: Cycloartane aglycone and monosaccharides such as D-xylose, D-glucose, and L-arabinose.
Oxidation: Oxidized derivatives of the aglycone.
Reduction: Reduced derivatives of the aglycone.
科学研究应用
Askendoside D has several scientific research applications:
Chemistry: Used as a reference compound for studying the structure and reactivity of triterpene glycosides.
Biology: Investigated for its potential biological activities, including anti-inflammatory and immunomodulatory effects.
Medicine: Explored for its potential therapeutic properties, particularly in traditional medicine for its purported health benefits.
作用机制
Askendoside D can be compared with other similar triterpene glycosides:
Askendoside G: Another glycoside from the same plant, differing in the sugar moieties attached to the aglycone.
Cycloglobiceposide B: A related compound with a similar cycloartane structure but different glycosidic attachments.
Uniqueness: this compound is unique due to its specific combination of sugar moieties and the cycloartane aglycone, which contribute to its distinct chemical and biological properties.
相似化合物的比较
- Askendoside G
- Cycloglobiceposide B
- Askendoside H
- Askendoside K
属性
IUPAC Name |
(2S,3R,4S,5R)-2-[[(3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6-[(2S,3S,4R)-4-hydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74O16/c1-39(2)27(59-38-33(21(46)10-15-55-38)60-37-32(53)30(51)24(49)19-57-37)9-12-45-20-44(45)14-13-41(5)34(43(7)11-8-28(61-43)40(3,4)54)22(47)17-42(41,6)26(44)16-25(35(39)45)58-36-31(52)29(50)23(48)18-56-36/h21-38,46-54H,8-20H2,1-7H3/t21-,22+,23-,24+,25+,26+,27+,28-,29+,30+,31-,32-,33+,34+,35+,36+,37+,38+,41-,42+,43+,44?,45-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDCTRKYVPEQRM-HXDGHICLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(CO7)O)O)O)OC8C(C(CCO8)O)OC9C(C(C(CO9)O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@@]6(CC[C@@H](O6)C(C)(C)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)(C)C)O[C@H]8[C@H]([C@@H](CCO8)O)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H74O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
871.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3As,4r,10as)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,9,10-tetrahydro-3h,8h-pyrrolo[1,2-c]purin-9-yl hydrogen sulfate](/img/structure/B560001.png)
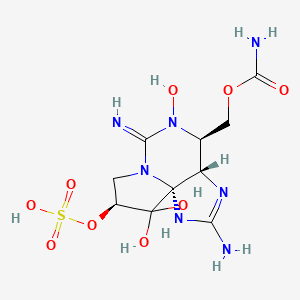
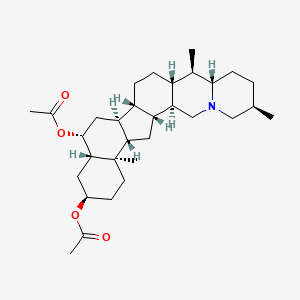
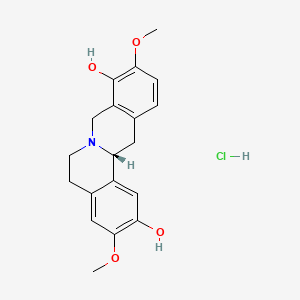

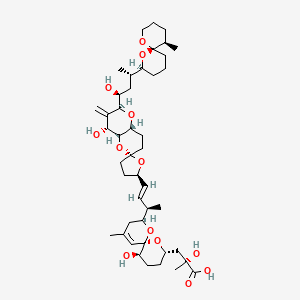

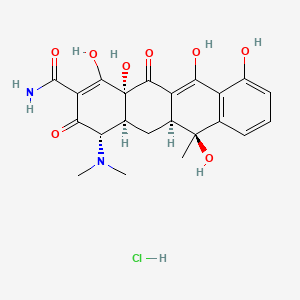
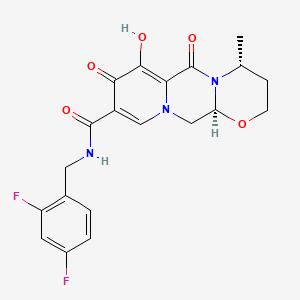
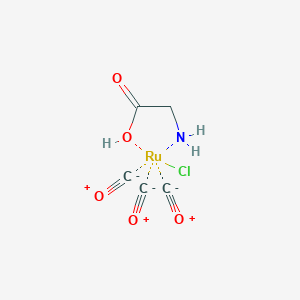
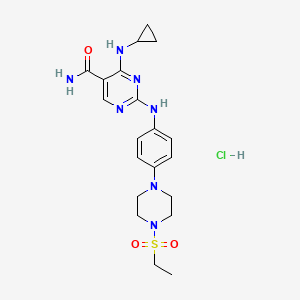
![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)
